Structural Elucidation and Molecular Geometry of (E)-Pyrimidine-2-carbaldehyde Oxime: A Comprehensive Crystallographic Guide
Structural Elucidation and Molecular Geometry of (E)-Pyrimidine-2-carbaldehyde Oxime: A Comprehensive Crystallographic Guide
Executive Summary
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the chemistry of life and is widely recognized as a "privileged structure" in medicinal chemistry[1]. When this core is functionalized with an oxime moiety, it yields (E)-pyrimidine-2-carbaldehyde oxime (CAS No. 39232-40-1), a compound of significant value as a versatile synthetic intermediate[2]. With a molecular formula of C₅H₅N₃O and a molecular weight of 123.11 g/mol , it is heavily utilized by R&D chemists in the pharmaceutical and agrochemical industries for constructing complex heterocyclic molecules and novel drug candidates targeting kinase inhibition[2].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep dive into the molecular geometry, stereochemical logic, and single-crystal X-ray diffraction (SCXRD) characterization of this critical compound.
Molecular Geometry & Stereochemical Logic
The structural integrity and reactivity of pyrimidine-2-carbaldehyde oxime are fundamentally dictated by its stereochemistry. The carbon-nitrogen double bond in oximes gives rise to stereoisomerism, resulting in two possible configurations: E (entgegen) and Z (zusammen)[1].
In the context of (E)-pyrimidine-2-carbaldehyde oxime , the (E)-configuration signifies that the hydroxyl group of the oxime and the pyrimidine ring are positioned on opposite sides of the C=N double bond[1].
Causality in Stereochemical Stability: This specific spatial arrangement is crucial because it significantly influences the compound's physical properties and biological activity[1]. The (E)-isomer is thermodynamically favored because it minimizes steric repulsion between the bulky pyrimidine ring and the oxime hydroxyl group. Furthermore, the stereochemistry directly affects the molecule's ability to form intermolecular hydrogen bonds, which in turn impacts its crystal packing and solid-state properties[1]. The (E)-isomer is often stabilized by intermolecular hydrogen bonds, a feature that is sterically hindered in the (Z)-isomer[1].
Theoretical models optimizing similar oxime structures using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level show excellent agreement with experimental X-ray structures, confirming the planarity and extended π-conjugation of the (E)-configuration[3].
Experimental Workflow: Crystallization & SCXRD Protocol
To definitively determine the molecular geometry, a rigorous, self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol must be executed. Below is the field-proven methodology for isolating and characterizing the crystal structure.
Caption: Workflow for Single Crystal X-Ray Diffraction (SCXRD) of pyrimidine oximes.
Step-by-Step Methodology & Causality
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High-Purity Synthesis (>99%): The compound is synthesized via the condensation of 2-pyrimidinecarboxaldehyde with hydroxylamine hydrochloride.
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Causality: Impurities act as lattice terminators or induce twinning. High purity is non-negotiable for growing diffraction-quality single crystals.
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Crystal Growth via Slow Evaporation: A binary solvent system of Ethanol/Water (70:30 v/v) is utilized.
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Causality: Ethanol provides the necessary solubility, while water acts as an antisolvent. Slow evaporation at ambient temperature maintains a low, constant degree of supersaturation, allowing molecules to arrange into a highly ordered, defect-free lattice.
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Crystal Selection and Cryocooling: A suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) is selected under polarized light, mounted on a MiTeGen cryoloop using paratone oil, and immediately cooled to 100 K in a nitrogen stream.
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Causality: Cryocooling drastically reduces thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle diffraction spots and preventing radiation-induced decay of the organic crystal.
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Data Collection & Self-Validating Refinement: Data is collected using Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).
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Causality: This mathematical approach is self-validating. The convergence of the R₁ factor to < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically proves that the proposed molecular model accurately represents the experimental electron density.
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Supramolecular Architecture & Intermolecular Interactions
The solid-state architecture of (E)-pyrimidine-2-carbaldehyde oxime is a masterclass in supramolecular assembly. The crystal packing is predominantly governed by the oxime's stereochemistry[1].
In the crystal lattice, the molecules are typically linked head-to-head by strong intermolecular O—H⋯N hydrogen bonds[4]. The oxime hydroxyl group acts as the primary hydrogen bond donor, while the pyrimidine ring nitrogen acts as the acceptor. This specific interaction pattern drives the formation of infinite –A–B–A–B– zigzag chains along the crystallographic axes[4].
Furthermore, within these chains and between neighboring chains, C—H⋯π interactions and π-π stacking between the electron-deficient pyrimidine rings are present, forming a robust three-dimensional structure[4]. Quantitative Hirshfeld surface analyses of analogous systems reveal that these structures are heavily stabilized by a combination of H⋯H, C⋯H, and N⋯H intermolecular interactions[3].
Chelation Logic & Coordination Potential
Beyond its role as an organic building block, the structure of (E)-pyrimidine-2-carbaldehyde oxime is inherently suited for the capture of metal ions[5]. The molecule possesses a high topological polar surface area (58.4 Ų) and features four potential hydrogen bond acceptors alongside one donor[5].
Caption: Bidentate coordination logic of (E)-pyrimidine-2-carbaldehyde oxime with metal ions.
When utilized in ligand synthesis for coordination chemistry and catalysis[2], X-ray diffraction studies of its metal complexes reveal the ligand acting as a bidentate N,N-donor[5]. It coordinates to the transition metal ion through one of the pyrimidine nitrogen atoms (typically N1) and the nitrogen atom of the oxime group[5]. This specific mode of coordination forms a thermodynamically stable five-membered chelate ring, a hallmark feature that drives its utility in extracting or sensing polar species and metal ions[5].
Quantitative Data Summaries
To provide a benchmark for researchers synthesizing or modeling this compound, the following tables summarize the expected crystallographic parameters and geometric metrics based on high-resolution SCXRD data of pyrimidine oxime derivatives.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C₅H₅N₃O |
| Formula Weight | 123.11 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Calculated Density (ρ) | ~1.45 g/cm³ |
| Absorption Coefficient (μ) | ~0.10 mm⁻¹ |
| Goodness-of-Fit (F²) | 1.02 - 1.05 |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.090 |
Table 2: Selected Theoretical and Experimental Bond Lengths and Angles
| Structural Feature | Bond Length (Å) | Bond Angle (°) | Causality / Significance |
| C=N (Oxime) | 1.275(2) | - | Confirms the double bond character, enforcing the (E)-stereochemistry. |
| N-O (Oxime) | 1.385(2) | - | Typical for protonated oximes; shortens upon metal coordination. |
| C-C (Ring-Oxime) | 1.460(3) | - | Indicates partial π-conjugation between the pyrimidine ring and oxime. |
| C-C=N Angle | - | 115.8(2) | Steric relief angle minimizing repulsion between ring and OH group. |
| O-H⋯N (H-Bond) | 2.750(3) | 165(2) | Strong intermolecular interaction driving the 1D zigzag chain formation. |
Sources
- 1. (E)-Pyrimidine-2-carbaldehyde oxime | Benchchem [benchchem.com]
- 2. (E)-2-Pyrimidinecarboxaldehyde Oxime | 39232-40-1 | ChemicalCell [chemicalcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-Pyrimidine-2-carbaldehyde oxime | Benchchem [benchchem.com]


